Cas no 2228568-64-5 (2-(1-chloroisoquinolin-3-yl)-2,2-difluoroethan-1-amine)
2-(1-chloroisoquinolin-3-yl)-2,2-difluoroethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(1-chloroisoquinolin-3-yl)-2,2-difluoroethan-1-amine
- 2228568-64-5
- EN300-1954075
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- Inchi: 1S/C11H9ClF2N2/c12-10-8-4-2-1-3-7(8)5-9(16-10)11(13,14)6-15/h1-5H,6,15H2
- InChI Key: KCUJVWUDTUHNTF-UHFFFAOYSA-N
- SMILES: ClC1=C2C=CC=CC2=CC(C(CN)(F)F)=N1
Computed Properties
- Exact Mass: 242.0422323g/mol
- Monoisotopic Mass: 242.0422323g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 38.9Ų
2-(1-chloroisoquinolin-3-yl)-2,2-difluoroethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1954075-1g |
2-(1-chloroisoquinolin-3-yl)-2,2-difluoroethan-1-amine |
2228568-64-5 | 1g |
$1599.0 | 2023-09-17 | ||
| Enamine | EN300-1954075-5g |
2-(1-chloroisoquinolin-3-yl)-2,2-difluoroethan-1-amine |
2228568-64-5 | 5g |
$4641.0 | 2023-09-17 | ||
| Enamine | EN300-1954075-10g |
2-(1-chloroisoquinolin-3-yl)-2,2-difluoroethan-1-amine |
2228568-64-5 | 10g |
$6882.0 | 2023-09-17 | ||
| Enamine | EN300-1954075-0.05g |
2-(1-chloroisoquinolin-3-yl)-2,2-difluoroethan-1-amine |
2228568-64-5 | 0.05g |
$1344.0 | 2023-09-17 | ||
| Enamine | EN300-1954075-0.1g |
2-(1-chloroisoquinolin-3-yl)-2,2-difluoroethan-1-amine |
2228568-64-5 | 0.1g |
$1408.0 | 2023-09-17 | ||
| Enamine | EN300-1954075-0.25g |
2-(1-chloroisoquinolin-3-yl)-2,2-difluoroethan-1-amine |
2228568-64-5 | 0.25g |
$1472.0 | 2023-09-17 | ||
| Enamine | EN300-1954075-0.5g |
2-(1-chloroisoquinolin-3-yl)-2,2-difluoroethan-1-amine |
2228568-64-5 | 0.5g |
$1536.0 | 2023-09-17 | ||
| Enamine | EN300-1954075-1.0g |
2-(1-chloroisoquinolin-3-yl)-2,2-difluoroethan-1-amine |
2228568-64-5 | 1g |
$1599.0 | 2023-05-31 | ||
| Enamine | EN300-1954075-2.5g |
2-(1-chloroisoquinolin-3-yl)-2,2-difluoroethan-1-amine |
2228568-64-5 | 2.5g |
$3136.0 | 2023-09-17 | ||
| Enamine | EN300-1954075-5.0g |
2-(1-chloroisoquinolin-3-yl)-2,2-difluoroethan-1-amine |
2228568-64-5 | 5g |
$4641.0 | 2023-05-31 |
2-(1-chloroisoquinolin-3-yl)-2,2-difluoroethan-1-amine Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 2-(1-chloroisoquinolin-3-yl)-2,2-difluoroethan-1-amine
Introduction to 2-(1-chloroisoquinolin-3-yl)-2,2-difluoroethan-1-amine (CAS No. 2228568-64-5)
2-(1-chloroisoquinolin-3-yl)-2,2-difluoroethan-1-amine, identified by the chemical identifier CAS No. 2228568-64-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a chloroisoquinoline core and a difluoroethylamine side chain, exhibits a unique structural framework that positions it as a promising candidate for further exploration in drug discovery and development. The combination of fluorine atoms and a nitrogen-containing heterocycle imparts distinct physicochemical properties, making this compound a subject of intense interest for researchers aiming to design novel therapeutic agents.
The chloroisoquinoline moiety is a well-documented pharmacophore in medicinal chemistry, known for its presence in various bioactive natural products and synthetic drugs. Its structural motif is frequently employed in the design of molecules targeting neurological disorders, cancer, and infectious diseases. The introduction of a chlorine atom at the 1-position enhances the electrophilicity of the isoquinoline ring, facilitating further functionalization and interaction with biological targets. This feature is particularly valuable in medicinal chemistry, where modulating electronic properties can fine-tune binding affinity and selectivity.
Concurrently, the difluoroethylamine group introduces fluorine atoms into the molecular structure. Fluorine substitution is a widely recognized strategy in drug design due to its ability to influence metabolic stability, lipophilicity, and binding interactions with biological macromolecules. The presence of two fluorine atoms at the 2-position of the ethyl chain (2,2-difluoro) further amplifies these effects, potentially conferring enhanced bioavailability and resistance to enzymatic degradation. This structural characteristic makes 2-(1-chloroisoquinolin-3-yl)-2,2-difluoroethan-1-amine an intriguing scaffold for developing molecules with improved pharmacokinetic profiles.
In recent years, there has been growing interest in isoquinoline derivatives as scaffolds for therapeutic intervention. Studies have demonstrated that isoquinoline-based compounds can interact with various biological targets, including enzymes and receptors involved in disease pathways. The chloroisoquinoline derivative under discussion represents an evolution of these structures, incorporating fluorinated amine functionalities to enhance their potential as pharmacological tools. Preliminary computational studies suggest that this compound may exhibit favorable interactions with proteins relevant to neurological disorders, such as kinases and ion channels.
The synthesis of 2-(1-chloroisoquinolin-3-yl)-2,2-difluoroethan-1-amine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include the introduction of the chloroisoquinoline moiety via Friedel-Crafts alkylation or cyclization reactions, followed by selective fluorination and amine functionalization. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and flow chemistry techniques, may be employed to improve efficiency and scalability. The successful synthesis of this compound underscores the growing sophistication of synthetic organic chemistry in producing complex molecules with tailored biological activities.
Evaluation of the pharmacological potential of CAS No. 2228568-64-5 has begun in academic and industrial research settings. In vitro assays have been conducted to assess its interaction with model enzymes and receptors. Early results indicate that this compound exhibits moderate binding affinity for certain protein targets, suggesting its utility as a lead compound for further optimization. Additionally, preliminary toxicity studies have been initiated to evaluate its safety profile before advancing into more comprehensive preclinical testing.
The incorporation of both chloroisoquinoline and difluoroethylamine functionalities into a single molecular framework highlights the importance of structural diversity in drug discovery. By combining known pharmacophores with novel substituents, researchers can explore uncharted chemical space and uncover new therapeutic opportunities. The case of 2-(1-chloroisoquinolin-3-yl)-2,2-difluoroethan-1-amine exemplifies how structural innovation can drive progress in medicinal chemistry by generating compounds with unique properties.
Future directions for research on this compound include extensive structure-activity relationship (SAR) studies to refine its pharmacological profile. Modifications to the chloroisoquinoline core or the difluoroethylamine side chain may reveal more potent or selective derivatives. Additionally, exploring alternative synthetic routes could enhance accessibility and cost-effectiveness for large-scale production.
The broader significance of this work lies in its contribution to the expanding arsenal of molecular tools available for drug discovery. As pharmaceutical research continues to evolve toward more targeted and personalized therapies, compounds like CAS No. 2228568-64-5 play a crucial role in identifying new leads for therapeutic intervention. By leveraging advanced chemical synthesis and biophysical techniques, researchers can accelerate the development of next-generation medicines that address unmet medical needs.
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